2-(4-Fluoro-3-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(4-Fluoro-3-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-3-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-fluoro-3-isopropylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or toluene
Temperature: Room temperature to 50°C
Catalyst: Palladium-based catalysts are commonly used
Dehydrating Agent: Molecular sieves or anhydrous magnesium sulfate
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-3-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic ester can be oxidized to form the corresponding phenol.
Hydrolysis: In the presence of water, the boronic ester can hydrolyze to form the boronic acid.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., THF, toluene).
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) in aqueous or organic solvents.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Phenols: Formed through oxidation.
Boronic Acids: Formed through hydrolysis.
Scientific Research Applications
2-(4-Fluoro-3-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the synthesis of biologically active compounds, including enzyme inhibitors and receptor agonists/antagonists.
Medicine: Utilized in the development of new drugs, particularly those targeting cancer and inflammatory diseases.
Industry: Used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-3-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex with the boronic ester and the halide substrate. The palladium catalyst facilitates the transfer of the aryl group from the boronic ester to the halide, forming the biaryl product. The key steps include:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halide substrate.
Transmetalation: The aryl group from the boronic ester is transferred to the palladium complex.
Reductive Elimination: The biaryl product is formed, and the palladium catalyst is regenerated.
Comparison with Similar Compounds
2-(4-Fluoro-3-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its stability and reactivity in cross-coupling reactions. Similar compounds include:
Phenylboronic Acid: Less stable and less reactive compared to the dioxaborolane derivative.
4-Fluorophenylboronic Acid: Similar reactivity but lacks the steric hindrance provided by the isopropyl group, which can influence selectivity in reactions.
3-Isopropylphenylboronic Acid: Similar steric properties but lacks the electronic effects provided by the fluorine atom.
These comparisons highlight the unique combination of electronic and steric properties that make this compound a valuable compound in organic synthesis.
Properties
IUPAC Name |
2-(4-fluoro-3-propan-2-ylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BFO2/c1-10(2)12-9-11(7-8-13(12)17)16-18-14(3,4)15(5,6)19-16/h7-10H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAHQBZQUPRNNCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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